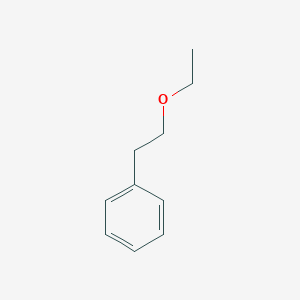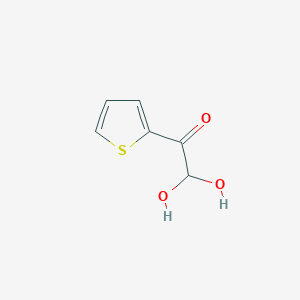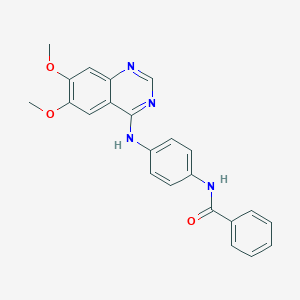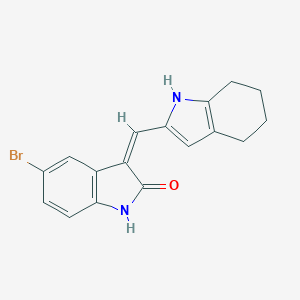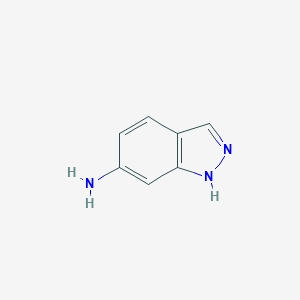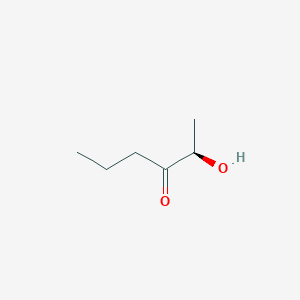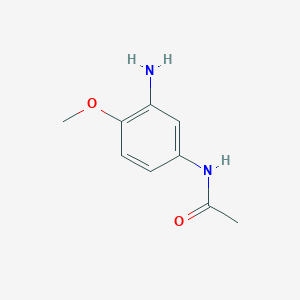![molecular formula C20H40O6 B160919 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate CAS No. 10108-24-4](/img/structure/B160919.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate, also known as HED, is a chemical compound widely used in scientific research. It is a non-ionic surfactant that is often used as a solubilizer for poorly soluble compounds. HED is also used as a stabilizer for proteins and enzymes, as well as a dispersant for nanoparticles.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate has a wide range of applications in scientific research. It is commonly used as a solubilizer for poorly soluble compounds such as drugs, peptides, and proteins. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can also be used as a stabilizer for proteins and enzymes, preventing denaturation and aggregation. In addition, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is a dispersant for nanoparticles, allowing for their dispersion in aqueous solutions. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is also used in the formulation of liposomes, which are used as drug delivery systems.
Wirkmechanismus
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate acts as a non-ionic surfactant, reducing the surface tension of water and allowing for the solubilization of hydrophobic compounds. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate also has a hydrophobic tail that interacts with hydrophobic compounds, further enhancing their solubility. In addition, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds.
Biochemische Und Physiologische Effekte
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is generally considered to be non-toxic and non-irritating. It is not metabolized by the body and is excreted unchanged in the urine. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate has no known physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is its ability to solubilize poorly soluble compounds, making them more accessible for scientific research. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is also non-toxic and non-irritating, making it safe for use in lab experiments. However, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can interfere with certain assays and may cause unwanted effects on some biological systems. It is important to carefully consider the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in lab experiments and to evaluate its potential effects on the system being studied.
Zukünftige Richtungen
There are many possible future directions for the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in scientific research. One area of interest is the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in the formulation of drug delivery systems. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used to solubilize poorly soluble drugs and peptides, allowing for their delivery to specific targets in the body. Another area of interest is the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate as a stabilizer for proteins and enzymes in industrial applications. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used to improve the stability and shelf life of these products. Finally, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used in the formulation of new materials, such as nanoparticles and liposomes, for a variety of applications.
Synthesemethoden
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can be synthesized by reacting dodecanoic acid with ethylene glycol and ethylene oxide. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified by distillation and recrystallization. The purity of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can be determined by gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
10108-24-4 |
|---|---|
Produktname |
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
Molekularformel |
C20H40O6 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-20(22)26-19-18-25-17-16-24-15-14-23-13-12-21/h21H,2-19H2,1H3 |
InChI-Schlüssel |
DYQXMFHEZICODL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




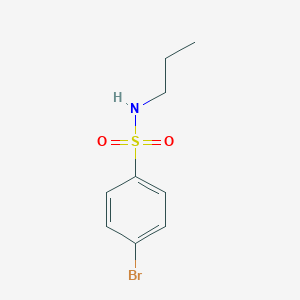
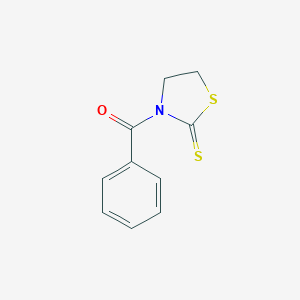
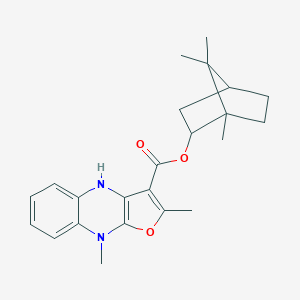
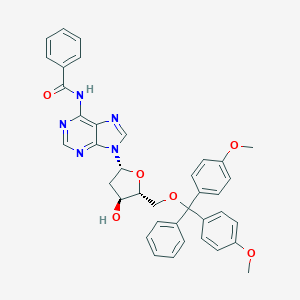
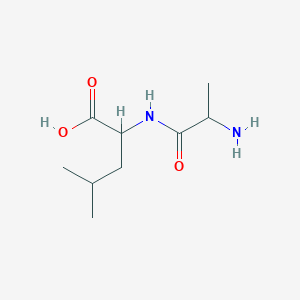
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
